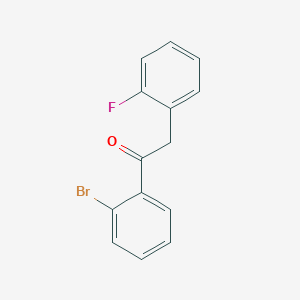

2'-Bromo-2-(2-fluorophenyl)acetophenone

Description

Contextualization within Halogenated Acetophenone (B1666503) Chemistry

Halogenated acetophenones are a class of organic compounds that are derivatives of acetophenone. nih.gov They are important precursors in the synthesis of various heterocyclic compounds and pharmaceuticals. nih.govresearchgate.net The halogenation of acetophenones, particularly at the α-carbon, is a common and significant α-substitution reaction in organic chemistry. libretexts.org This reaction typically proceeds through an acid-catalyzed enol intermediate. libretexts.org The rate of this halogenation is dependent on the concentration of the ketone and the acid catalyst but is independent of the halogen's concentration, indicating that the formation of the enol is the rate-limiting step. libretexts.org

The presence and position of halogen atoms on the acetophenone structure have a pronounced effect on the molecule's chemical properties and reactivity. nih.gov

α-Halogenation : The bromine atom on the α-carbon in 2'-Bromo-2-(2-fluorophenyl)acetophenone makes this position highly electrophilic and susceptible to nucleophilic substitution reactions. α-Bromo ketones are valuable laboratory reagents because they can undergo dehydrobromination with a base to form α,β-unsaturated ketones, which are important synthetic intermediates. libretexts.org

Aromatic Halogenation : The fluorine atom on the phenyl ring influences the electronic properties of the entire molecule. nih.gov Halogenation of the aromatic ring can affect the molecule's interactions, including hydrogen bonding preferences when complexed with other molecules like phenol. nih.gov

The synthesis of α-halogenated ketones can be achieved using various brominating agents, such as liquid bromine, N-bromosuccinimide (NBS), and pyridine (B92270) hydrobromide perbromide. researchgate.netchemicalbook.com For instance, this compound can be synthesized by reacting 2'-fluoroacetophenone (B1202908) with bromine in acetic acid. chemicalbook.com

Significance in Advanced Organic Synthesis and Medicinal Chemistry Research

The dual halogenation of this compound makes it a versatile building block in advanced organic synthesis and a key starting material for compounds of interest in medicinal chemistry.

Advanced Organic Synthesis: The reactivity of the α-bromo group allows for the facile introduction of various functionalities, making it a valuable precursor for a wide range of heterocyclic compounds. smolecule.commdpi.com

Heterocycle Synthesis : It is used to synthesize important heterocyclic scaffolds such as thiazoles and pyrazines. ossila.com For example, thiazole (B1198619) derivatives can be obtained by reacting this compound with thiourea. ossila.com

Intermediate for Complex Molecules : The compound serves as a key intermediate in multi-step syntheses. For instance, it is used to prepare propiophenone (B1677668) derivatives by reacting it with compounds like malononitrile (B47326) or ethyl cyanoacetate. nih.gov These reactions leverage the reactivity of the α-bromo position for carbon-carbon bond formation.

Medicinal Chemistry Research: The frameworks derived from this compound are present in numerous biologically active molecules.

Pyrrolo innospk.comsigmaaldrich.combenzodiazepines (PBDs) : This compound is a precursor in the synthesis of pyrrolo innospk.comsigmaaldrich.combenzodiazepines (PBDs), a class of sequence-selective DNA-interactive agents. nih.govmdpi.com PBDs, first isolated from Streptomyces species, have shown significant antitumor properties, leading to intensive synthetic and biological study. nih.govmdpi.com The development of PBD dimers, such as SJG-136, has progressed to clinical trials. nih.gov Novel PBD prodrugs have also been designed and synthesized for use in antibody-directed enzyme prodrug therapy (ADEPT), a targeted cancer therapy approach. nih.gov

Other Bioactive Molecules : Thiazole derivatives synthesized from this starting material have shown potential as correctors for the chloride transport defect in cystic fibrosis and as inhibitors of glutathione (B108866) S-transferase Omega 1. ossila.com Annulated pyrrolobenzodiazepines have been synthesized and evaluated for anticonvulsant, sedative, and anxiolytic activities. mdpi.com

The strategic placement of the bromo and fluoro groups allows chemists to selectively perform reactions at different parts of the molecule, enabling the construction of complex and pharmacologically relevant structures.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromophenyl)-2-(2-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrFO/c15-12-7-3-2-6-11(12)14(17)9-10-5-1-4-8-13(10)16/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFVYEDYXCCDOSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)C2=CC=CC=C2Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642339 | |

| Record name | 1-(2-Bromophenyl)-2-(2-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898784-61-7 | |

| Record name | 1-(2-Bromophenyl)-2-(2-fluorophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898784-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Bromophenyl)-2-(2-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways

Nucleophilic Substitution Reactions at the Alpha-Bromine Center

The bromine atom alpha to the carbonyl group is an excellent leaving group, rendering the adjacent carbon atom highly electrophilic and susceptible to attack by various nucleophiles.

2'-Bromo-2-(2-fluorophenyl)acetophenone readily reacts with primary and secondary amines to form α-amino ketones. This reaction, a classic example of nucleophilic substitution, is fundamental in the synthesis of many pharmaceutical intermediates. The reaction typically proceeds by the amine's nitrogen atom attacking the carbon bearing the bromine, displacing the bromide ion. The presence of a base is often required to neutralize the hydrogen bromide generated during the reaction. While specific studies detailing reactions of this compound with a wide range of amines are not extensively documented in publicly available literature, the reactivity is analogous to other α-bromoacetophenones.

A related substitution has been demonstrated where carbon-based nucleophiles, such as those derived from malononitrile (B47326) and ethyl cyanoacetate, displace the bromide from this compound to form new carbon-carbon bonds. nih.gov This highlights the high reactivity of the α-bromine center towards nucleophilic attack.

Table 1: Representative Nucleophilic Substitution Reactions

| Nucleophile | Reagent/Conditions | Product Type |

|---|---|---|

| Primary/Secondary Amine | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., CH₃CN, THF) | α-Amino Ketone |

| Malononitrile | Base, Solvent | 2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile |

| Ethyl Cyanoacetate | Base, Solvent | Ethyl 2-cyano-3-(2-fluorophenyl)-3-oxopropanoate |

Similarly to amines, sulfur-based nucleophiles such as thiols and thiourea can displace the α-bromine. The reaction with thiols yields α-thio ketones, which are important intermediates in their own right. These reactions are often facile and proceed under mild conditions. nih.gov The resulting products can undergo further transformations; for instance, the initial adduct from the reaction of α-bromoketones with thiols can sometimes lead to the formation of episulfonium ion intermediates, which are potent DNA-alkylating agents. nih.gov

This compound is a key building block for the synthesis of various heterocyclic compounds. The combination of the ketone and the α-bromo group allows for condensation reactions with binucleophilic reagents to form rings.

Thiazoles: A common and important transformation is the Hantzsch thiazole (B1198619) synthesis. Reaction of this compound with a thioamide, such as thioacetamide or thiourea, leads to the formation of substituted thiazoles. researchgate.netnih.gov For instance, reaction with thiourea would yield a 2-amino-4-(2-fluorophenyl)thiazole derivative. This reaction proceeds by initial S-alkylation of the thiourea on the α-bromo ketone, followed by intramolecular cyclization and dehydration. ossila.com

Pyrazines: Substituted pyrazines can be synthesized from α-haloketones. The Gutknecht pyrazine synthesis involves the self-condensation of α-amino ketones, which can be formed in situ from the reaction of this compound with ammonia. wikipedia.org Alternatively, reaction with an ortho-diamine, such as ortho-phenylenediamine, would lead to the formation of a quinoxaline, a type of fused pyrazine derivative. ossila.com

Reduction Reactions of the Ketone Carbonyl Group

The ketone carbonyl group in this compound can be reduced to a secondary alcohol, creating a chiral center. This transformation can be achieved using various reducing agents and methodologies, including enantioselective strategies.

The asymmetric reduction of prochiral ketones is a powerful tool for synthesizing enantiomerically pure alcohols, which are crucial chiral building blocks in the pharmaceutical industry.

Corey-Bakshi-Shibata (CBS) Reduction: This is one of the most reliable methods for the enantioselective reduction of ketones. wikipedia.orgorganic-chemistry.org The reaction employs a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source (e.g., borane-dimethylsulfide or borane-diethylaniline complex). nih.govalfa-chemistry.comresearchgate.net By selecting the appropriate enantiomer of the catalyst, either the (R) or (S) alcohol can be obtained with high enantiomeric excess (ee). A simplified procedure has been successfully applied to the enantioselective reduction of the parent compound, 2'-fluoroacetophenone (B1202908), demonstrating the utility of this method for this class of substrates. researchgate.net

Enzymatic Reduction: Biocatalysis offers an environmentally friendly alternative for asymmetric reductions. Alcohol dehydrogenases (ADHs) are enzymes capable of reducing ketones with high chemo-, regio-, and stereoselectivity. nih.gov Specific mutants of ADHs have been developed to reduce various 2-haloacetophenones to their corresponding (S)- or (R)-2-halo-1-arylethanols with excellent enantiopurity. nih.gov

Table 2: Enantioselective Reduction Methods

| Method | Catalyst/Reagent | Product | Key Feature |

|---|---|---|---|

| CBS Reduction | (S)- or (R)-Oxazaborolidine, Borane (BH₃) | Chiral 2-Bromo-1-(2-fluorophenyl)ethanol | High enantioselectivity, predictable stereochemistry |

| Enzymatic Reduction | Alcohol Dehydrogenase (ADH) | Chiral 2-Bromo-1-(2-fluorophenyl)ethanol | High enantioselectivity, mild reaction conditions |

For the non-asymmetric synthesis of 2-bromo-1-(2-fluorophenyl)ethanol, standard reduction methods are highly effective.

Hydride Reduction: Sodium borohydride (NaBH₄) is a common, inexpensive, and mild reducing agent used for the reduction of ketones. blogspot.comresearchgate.net The reaction is typically carried out in an alcoholic solvent like methanol or ethanol at room temperature. chegg.commorressier.com The hydride from NaBH₄ attacks the electrophilic carbonyl carbon, leading to the formation of an alkoxyborate intermediate, which is then protonated during workup to yield the final alcohol product.

Catalytic Transfer Hydrogenation (CTH): This method involves the transfer of hydrogen from a donor molecule (e.g., isopropanol, formic acid) to the ketone, mediated by a transition metal catalyst. mdpi.com Ruthenium and rhodium complexes are commonly employed for this purpose. researchgate.netmdpi.com CTH is often preferred for its operational simplicity, avoiding the need for high-pressure hydrogenation equipment.

It is important to note that under certain reducing conditions, particularly with stronger hydride reagents or some catalytic hydrogenation systems, the α-bromine atom may also be reduced (hydrodebromination). researchgate.net Therefore, reaction conditions must be carefully chosen to achieve chemoselective reduction of the ketone.

Oxidation Reactions

The transformation of α-haloketones, such as this compound, into carboxylic acid derivatives is a well-established process, primarily achieved through the Favorskii rearrangement. ddugu.ac.inwikipedia.org This reaction involves the treatment of an α-halo ketone with a base to yield a rearranged carboxylic acid, ester, or amide, depending on the nucleophile used. organicreactions.org For this compound, which is an enolizable α-haloketone, the reaction proceeds in the presence of a base like hydroxide, alkoxide, or an amine. wikipedia.orgadichemistry.com

The generally accepted mechanism involves the formation of an enolate ion by deprotonation at the α'-position (the carbon on the 2-fluorophenyl ring). wikipedia.orgadichemistry.com This enolate then undergoes intramolecular nucleophilic substitution, displacing the bromide ion to form a strained cyclopropanone intermediate. ddugu.ac.inwikipedia.org The highly reactive carbonyl group of this intermediate is then attacked by a nucleophile (e.g., hydroxide or alkoxide). youtube.com The subsequent ring-opening of the resulting tetrahedral intermediate is regioselective, typically cleaving to form the more stable carbanion. adichemistry.comyoutube.com Protonation of this carbanion then yields the final carboxylic acid derivative. ddugu.ac.in

When using a hydroxide base (e.g., NaOH), the product is a carboxylic acid salt, which upon acidification yields the carboxylic acid. study.com If an alkoxide (e.g., sodium methoxide) is used as the base, the corresponding ester is formed. ddugu.ac.inyoutube.com Similarly, using amines as the base leads to the formation of amides. adichemistry.com This versatility makes the Favorskii rearrangement a useful method for synthesizing highly branched carboxylic acid derivatives from α-haloketones. ddugu.ac.inorganicreactions.org

Table 1: Favorskii Rearrangement of α-Haloketones

| Base/Nucleophile | Product Type | General Example |

| Hydroxide (e.g., NaOH, KOH) | Carboxylic Acid | 2-Chlorocyclohexanone → Cyclopentanecarboxylic acid adichemistry.com |

| Alkoxide (e.g., NaOCH₃, NaOCH₂CH₃) | Ester | 2-Chlorocyclohexanone + NaOCH₂CH₃ → Ethyl cyclopentanecarboxylate adichemistry.com |

| Amine (e.g., RNH₂) | Amide | α-haloketone + Amine → Rearranged Amide adichemistry.com |

Carbon-Carbon Bond Forming Reactions

This compound possesses an aryl bromide moiety, making it a suitable substrate for palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. libretexts.org These reactions are fundamental in organic synthesis for constructing complex molecular architectures. nih.govscispace.com

The Suzuki-Miyaura coupling reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. ikm.org.mylibretexts.org The aryl bromide part of this compound can react with various aryl or vinyl boronic acids to form biaryl or aryl-alkene structures, respectively. The catalytic cycle generally involves three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. ikm.org.my

Table 2: Representative Suzuki-Miyaura Reaction Parameters

| Component | Example | Role |

| Aryl Halide | This compound | Electrophilic Partner |

| Organoboron Reagent | Phenylboronic acid | Nucleophilic Partner |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Catalyst for C-C bond formation nih.gov |

| Base | Na₂CO₃, K₃PO₄, K₂CO₃ | Activates the organoboron reagent ikm.org.mymdpi.com |

| Solvent | Toluene, Dioxane, DMA | Reaction Medium ikm.org.mymdpi.com |

The Heck reaction is another powerful palladium-catalyzed method for C-C bond formation, coupling an organohalide with an alkene. libretexts.org In this reaction, the aryl bromide of this compound would react with an alkene in the presence of a palladium catalyst and a base. The mechanism involves oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by migratory insertion of the alkene into the palladium-aryl bond. libretexts.org A subsequent β-hydride elimination step releases the substituted alkene product and forms a palladium-hydride species, which is then converted back to the active palladium(0) catalyst by the base, completing the catalytic cycle. libretexts.org

The presence of a carbonyl group in this compound acidifies the protons on the adjacent α-carbon. Treatment with a suitable base can lead to deprotonation and the formation of an enolate. bham.ac.uk However, because the α-carbon in this specific molecule bears a bromine atom, direct deprotonation at this position is less favorable than at the α'-position, which initiates the Favorskii rearrangement as previously discussed.

In the broader context of α-haloketones, if an enolate can be formed at the halogen-bearing carbon, it can act as a nucleophile. bham.ac.uk However, the chemistry of such species is complex. More commonly, functionalization occurs at the α'-position if available. For acetophenone (B1666503) derivatives lacking α'-protons, direct reactions at the α-carbon can be explored. For instance, nickel-catalyzed cross-coupling reactions have been developed for the arylation of racemic secondary α-bromoketones with arylzinc reagents, proceeding under mild conditions. nih.gov This stereoconvergent process allows for the formation of α-aryl ketones with the creation of a tertiary stereocenter. nih.gov Such a reaction with this compound would involve the substitution of the bromine atom with an aryl group from an organometallic reagent.

Radical Reactions and Photochemistry of Bromoaryl Ketones

Bromoaryl ketones, including this compound, are susceptible to photochemical reactions upon absorption of UV light. beilstein-journals.org The primary photochemical process for ketones is often the Norrish Type I reaction, which involves the homolytic cleavage (α-cleavage) of a bond adjacent to the carbonyl group. wikipedia.orgscribd.com

Upon excitation to a singlet state, the ketone can undergo intersystem crossing to a more stable triplet state. beilstein-journals.org From either excited state, α-cleavage can occur. wikipedia.org For this compound, there are two possible C-C bonds that can cleave:

Cleavage of the bond between the carbonyl carbon and the 2-bromophenyl group.

Cleavage of the bond between the carbonyl carbon and the α-carbon bearing the bromine and the 2-fluorophenyl group.

The cleavage typically favors the pathway that produces the more stable radical fragments. kvmwai.edu.in The resulting acyl and alkyl radicals can then undergo several secondary reactions:

Decarbonylation: The acyl radical can lose a molecule of carbon monoxide (CO) to form a new alkyl or aryl radical. kvmwai.edu.in

Recombination: The radical fragments can recombine to reform the original ketone or form new products. wikipedia.org

Hydrogen Abstraction: The radicals can abstract hydrogen atoms from the solvent or other molecules to form stable products. youtube.com

The presence of the bromine atom also introduces the possibility of C-Br bond homolysis upon photochemical excitation, generating an α-keto radical and a bromine radical. The subsequent reactivity of these radical species adds further complexity to the photochemical profile of the molecule. The specific outcomes of the photolysis of this compound would depend on factors such as the wavelength of light used and the reaction solvent. studyraid.com

Table 3: Potential Products from Norrish Type I Cleavage of an Unsymmetrical Ketone (R-CO-R')

| Secondary Process | Description | Resulting Products |

| Recombination | The initial acyl (R-CO•) and alkyl (•R') radicals rejoin. | Starting Ketone (R-CO-R') |

| Decarbonylation & Recombination | The acyl radical loses CO, and the resulting alkyl radicals (R• and •R') combine. | Alkane (R-R') |

| Disproportionation | Hydrogen transfer between radical intermediates. | Alkane and Alkene, or Aldehyde and Alkane |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H and ¹³C NMR for Structural Assignment

Proton (¹H) and Carbon-13 (¹³C) NMR spectra are critical for assigning the core structure of 2'-Bromo-2-(2-fluorophenyl)acetophenone. The ¹H NMR spectrum provides information on the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (multiplicity), and integration (proton count).

In a typical ¹H NMR spectrum of this compound recorded in deuterated chloroform (CDCl₃), the methylene protons (CH₂) adjacent to the carbonyl group and the bromine atom are expected to appear as a doublet in the range of δ 4.53 ppm. nih.gov The four protons on the fluorophenyl ring exhibit complex splitting patterns in the aromatic region (approximately δ 7.19-7.95 ppm) due to coupling with each other and with the fluorine atom. nih.gov

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) |

| -C(=O)CH₂Br | 4.53 | d, J = 3.2 Hz |

| Aromatic H | 7.19 | dd, J = 11.2, 11.2 Hz |

| Aromatic H | 7.28 | dd, J = 11.2, 11.2 Hz |

| Aromatic H | 7.56-7.61 | m |

| Aromatic H | 7.95 | ddd, J = 7.6, 7.6, 1.6 Hz |

| Note: Data obtained from a 400 MHz spectrum in CDCl₃. nih.gov 'd' denotes a doublet, 'dd' a doublet of doublets, 'ddd' a doublet of doublet of doublets, and 'm' a multiplet. |

Through-Space Coupling (e.g., ¹H–¹⁹F, ¹³C–¹⁹F) for Conformational Analysis

A key structural feature of 2'-fluoro-substituted acetophenones is their conformational preference in solution. The orientation of the acetyl bromide group relative to the fluorophenyl ring can be elucidated by analyzing through-space spin-spin couplings. nih.gov These couplings occur when two nuclei, such as ¹H and ¹⁹F or ¹³C and ¹⁹F, are constrained to be physically close in space, even if they are separated by several bonds. nih.gov

Research on related 2'-fluoroacetophenone (B1202908) derivatives has shown that these molecules predominantly adopt an s-trans conformation, where the carbonyl oxygen and the ortho-fluorine atom are oriented away from each other (anti-periplanar). nist.gov This preference is driven by the repulsion between the two electronegative atoms. nist.gov

The evidence for this conformation comes from the observation of significant through-space coupling constants between the methylene protons (Hα) and the fluorine atom (⁵J(Hα, F)), as well as between the methylene carbon (Cα) and the fluorine atom (⁴J(Cα, F)). acs.org For derivatives of this compound, ⁴J(CF) coupling constants of approximately 10.1-10.5 Hz have been observed. acs.org The magnitude of these couplings is larger than what would be expected for through-bond interactions over four or five bonds, indicating a spatial proximity consistent with the s-trans conformer. acs.org

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental formula.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition of a molecule. The theoretical exact mass of this compound can be calculated based on its molecular formula, C₈H₆BrFO, using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁶O). This calculated mass can then be compared to the experimental value obtained from an HRMS instrument. A close match between the theoretical and experimental masses (typically within 5 ppm) provides strong evidence for the proposed elemental formula.

| Formula | Ion | Theoretical Exact Mass (m/z) |

| C₈H₆BrFO | [M+H]⁺ | 216.9655 |

| C₈H₆BrFO | [M+Na]⁺ | 238.9474 |

| Note: Experimental HRMS data for this specific compound is not detailed in the surveyed literature. The values presented are theoretical calculations. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. It is a powerful tool for identifying the functional groups present in a compound.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong, sharp peak corresponding to the carbonyl (C=O) group stretch is anticipated in the region of 1680-1715 cm⁻¹. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic ring are found in the 1400-1600 cm⁻¹ region. The presence of the halogen atoms would also give rise to characteristic absorptions, with the C-F stretch appearing around 1200-1300 cm⁻¹ and the C-Br stretch at lower wavenumbers, typically between 500-600 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O | Stretch | 1680 - 1715 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aromatic C=C | Stretch | 1400 - 1600 |

| C-F | Stretch | 1200 - 1300 |

| C-Br | Stretch | 500 - 600 |

| Note: This table represents expected absorption ranges. Specific experimental IR data was not available in the surveyed literature. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the molecular structure, including bond lengths, bond angles, and conformational details, can be generated.

While specific X-ray crystallographic data for this compound has not been found in the reviewed literature, studies on closely related 2'-fluoroacetophenone derivatives have utilized this technique. nist.gov In those cases, X-ray analysis confirmed that the molecules adopt the s-trans conformation in the solid state, which is consistent with the conformational preferences deduced from NMR studies in solution. nist.gov This suggests that this compound would likely exhibit a similar solid-state structure.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2'-Bromo-2-(2-fluorophenyl)acetophenone, DFT calculations are instrumental in elucidating its structural and electronic properties. Methods like B3LYP are commonly employed to optimize the molecular geometry and calculate various parameters. researchgate.netresearchgate.net

DFT studies allow for the calculation of key electronic descriptors that govern the molecule's reactivity. researchgate.net These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net Other calculated properties, such as ionization potential, electron affinity, chemical potential, and global hardness, provide a comprehensive picture of the molecule's electronic behavior and susceptibility to chemical reactions. researchgate.net The presence of bromine and fluorine substituents significantly influences these electronic properties through inductive and resonance effects. researchgate.netresearchgate.net

Table 1: Key Electronic Properties Calculated via DFT for Halogenated Acetophenones

| Property | Description | Significance |

|---|---|---|

| Total Energy | The total energy of the molecule in its optimized geometry. | Indicates molecular stability. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key indicator of chemical reactivity and kinetic stability. researchgate.net |

| Ionization Potential | The energy required to remove an electron. | Measures the molecule's resistance to oxidation. |

| Electron Affinity | The energy released when an electron is added. | Measures the molecule's ability to be reduced. |

This table is illustrative of the types of parameters derived from DFT calculations as described in the cited literature for similar compounds.

Molecular Modeling and Conformational Analysis

The three-dimensional structure and conformational flexibility of this compound are crucial determinants of its chemical behavior. Molecular modeling, particularly conformational analysis, investigates the different spatial arrangements of the atoms (conformers) and their relative stabilities.

For 2'-fluoro-substituted acetophenone (B1666503) derivatives, a key conformational feature is the orientation of the carbonyl group relative to the fluorinated phenyl ring. acs.orgnih.gov Two primary planar conformers are considered: s-cis, where the carbonyl oxygen and the fluorine atom are on the same side (syn-periplanar), and s-trans, where they are on opposite sides (anti-periplanar). nih.gov

Computational studies, supported by experimental NMR data, have revealed that 2'-fluoro-substituted acetophenones predominantly adopt the s-trans conformation in solution. acs.orgnih.gov This preference is attributed to the strong electrostatic repulsion between the polar carbonyl group and the electronegative fluorine atom in the s-cis arrangement. nih.govrsc.org The s-trans conformer minimizes this repulsion, resulting in greater stability. nih.gov DFT calculations have consistently confirmed that the s-trans conformer is energetically more favorable than the s-cis conformer. acs.orgnih.gov

Table 2: Relative Stability of s-cis and s-trans Conformers for 2'-Fluoroacetophenones

| Conformer | Dihedral Arrangement | Relative Stability | Rationale |

|---|---|---|---|

| s-cis | Carbonyl oxygen is syn-periplanar to the ortho-fluorine atom. | Less Stable | Strong repulsive interaction between electronegative oxygen and fluorine atoms. nih.gov |

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a vital tool for elucidating complex organic reaction mechanisms, providing detailed energy profiles and visualizing the structures of transient species like transition states and intermediates. rsc.orgscholarsresearchlibrary.com For reactions involving this compound, computational methods can map out potential reaction pathways, calculate activation energy barriers, and predict reaction outcomes. researchgate.net

Methods such as the Artificial Force-Induced Reaction (AFIR) can be used to systematically explore reaction pathways without prior assumptions, helping to identify both desired and undesired competitive reaction channels. researchgate.net By calculating the geometries and energies of reactants, products, and transition states, a complete reaction route map can be constructed. researchgate.net This allows researchers to understand the feasibility of a proposed mechanism and compare the energy barriers of different pathways. researchgate.net For instance, in substitution or cycloaddition reactions, computational models can determine whether the reaction proceeds through a concerted mechanism or a stepwise pathway involving intermediates. scholarsresearchlibrary.com This level of mechanistic detail is crucial for optimizing reaction conditions and developing new synthetic strategies. rsc.org

Prediction of Spectroscopic Parameters

Quantum chemical calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm molecular structures. dergipark.org.trresearchgate.net For this compound, methods like the Gauge-Invariant Atomic Orbital (GIAO) approach are employed to calculate NMR chemical shifts (¹H and ¹³C). dergipark.org.tr

These theoretical predictions are valuable for assigning signals in experimental spectra and for understanding how the electronic environment around each nucleus is affected by the molecule's substituents and conformation. researchgate.net For example, calculations can predict the chemical shifts for the protons and carbons in the phenyl rings and the methylene group, taking into account the influence of the adjacent bromine, fluorine, and carbonyl functionalities.

Furthermore, computational methods can predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. researchgate.net By analyzing the potential energy distribution (PED), each calculated vibrational mode can be assigned to specific bond stretches, bends, or torsions within the molecule. dergipark.org.tr This theoretical vibrational analysis aids in the interpretation of experimental IR and Raman spectra. researchgate.net

Table 3: Experimentally Observed ¹H NMR Data for this compound

| Proton Signal | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) |

|---|---|---|

| H-6' | 7.95 | ddd, J = 7.6, 7.6, 1.6 |

| H-4' | 7.61–7.56 | m |

| H-3' | 7.28 | dd, J = 11.2, 11.2 |

| H-5' | 7.19 | dd, J = 11.2, 11.2 |

| -CH₂Br | 4.53 | d, J = 3.2 |

Source: Data obtained from The Journal of Organic Chemistry for 2-Bromo-1-(2-fluorophenyl)ethanone in CDCl₃. nih.gov

Role As a Synthetic Intermediate and Building Block in Complex Molecule Synthesis

Precursor in Medicinal Chemistry Target Synthesis

The development of new therapeutic agents often relies on the availability of versatile chemical building blocks. 2'-Bromo-2-(2-fluorophenyl)acetophenone has emerged as a key starting material in the synthesis of various biologically active compounds, particularly heterocyclic structures that form the core of many drugs.

Derivatives of this compound are explored for their potential as antimicrobial agents. The reactive nature of this compound makes it a valuable component for synthesizing a variety of heterocyclic compounds, such as pyrazoles, oxazoles, and thiazoles. These heterocyclic systems are known to possess a wide range of biological activities and are frequently investigated in drug discovery programs.

A notable, closely related compound, 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone, serves as a critical intermediate in the synthesis of Prasugrel, an antiplatelet medication used to prevent blood clots. innospk.com This highlights the utility of the 2-bromo-2-phenylethanone scaffold in constructing complex pharmaceutical agents. The bromine and fluorine substituents on these types of molecules enhance their reactivity, facilitating their integration into the intricate molecular structures of modern drugs. innospk.com

Table 1: Examples of Medicinally Relevant Heterocycles Synthesized from Acetophenone (B1666503) Precursors

| Heterocycle Class | General Synthetic Utility |

| Pyrazoles | Anti-inflammatory, Analgesic, Antitumor |

| Oxazoles | Anti-inflammatory, Antimicrobial |

| Thiazoles | Antifungal, Antibacterial, Anticancer |

| Triazoles | Antifungal, Antiviral, Anticancer |

This table is illustrative of the types of heterocyclic cores that can be synthesized from α-bromoacetophenone precursors and their general applications in medicinal chemistry.

Utility in Agrochemical Development

The synthesis of novel agrochemicals, including herbicides, fungicides, and insecticides, often involves the use of specialized chemical intermediates. While direct applications of this compound are not extensively documented in readily available literature, the broader class of acetophenone derivatives has shown significant promise in this sector.

For instance, research into acetophenone derivatives has led to the development of compounds with potent antifungal activity against various phytopathogenic fungi. Studies on novel α-haloacetophenones have demonstrated their effectiveness against Candida strains, suggesting potential for broader antifungal applications in agriculture. nih.gov The structural motifs present in this compound are consistent with those found in molecules designed to combat agricultural pests and diseases. The presence of halogens can enhance the efficacy and spectrum of activity of agrochemical compounds.

Table 2: Potential Agrochemical Applications of Acetophenone Derivatives

| Agrochemical Class | Potential Application |

| Fungicides | Control of fungal diseases in crops |

| Herbicides | Weed control in agricultural fields |

| Insecticides | Management of insect pests |

This table outlines the potential areas of application for derivatives of this compound in the agrochemical industry based on the known activities of similar compounds.

Applications in Material Science Precursor Synthesis

In the field of material science, this compound and its derivatives hold potential as precursors for the synthesis of functional materials with specific electronic and optical properties. The combination of the aromatic ring, ketone group, and halogen atoms provides multiple reaction sites for polymerization and modification.

A patent for a light-emitting material describes the use of a structurally related compound, 2-fluoro-4-bromobenzonitrile, as a starting raw material. google.com This suggests that the fluorinated and brominated phenyl moiety is a valuable component in the design of materials for organic light-emitting diodes (OLEDs). The synthesis of these materials often involves cross-coupling reactions where the bromo- and fluoro-substituted aromatic rings can play a crucial role in tuning the electronic properties of the final material. google.com

Furthermore, the development of novel cross-linkable bromo-fluorinated poly(arylene ether ketone)s for photonic devices highlights the utility of monomers containing both bromine and fluorine. researchgate.net While not directly employing this compound, this research underscores the importance of such halogenated building blocks in creating high-performance polymers with desirable optical and thermal properties. researchgate.net

Table 3: Potential Material Science Applications

| Material Type | Potential Application |

| Organic Light-Emitting Diodes (OLEDs) | Emissive layers in display technology |

| Conductive Polymers | Components in electronic devices |

| Photonic Devices | Fabrication of optical waveguides and switches |

This table illustrates potential applications of materials derived from this compound in the field of material science.

Future Research Directions and Unaddressed Challenges

Development of Novel and More Efficient Synthetic Pathways

The traditional synthesis of α-bromoacetophenones often involves the direct bromination of the corresponding acetophenone (B1666503) with elemental bromine (Br₂) under acidic conditions, which generates the nucleophilic enol for reaction. mdpi.commasterorganicchemistry.com However, this approach presents significant drawbacks, including the use of hazardous and corrosive reagents and the potential for undesired side reactions, such as ring bromination or the formation of dibrominated products. mdpi.comnih.gov Future research is focused on developing greener, more selective, and efficient synthetic methodologies.

Key Research Thrusts:

Alternative Brominating Agents: A significant challenge lies in replacing hazardous liquid bromine. Research into solid, polymer-supported brominating agents, such as polymer-supported pyridinium (B92312) bromide perbromide (PSPBP), offers a cleaner and more efficient alternative. rsc.org Other novel systems, like using sodium bromide (NaBr) with potassium persulfate (K₂S₂O₈) as an oxidant, provide a green and selective method for α-bromination. researchgate.net Patents also describe methods using bromates with bisulfites in aqueous solutions to reduce pollution and improve safety. google.com

Photocatalytic and Electrosynthetic Methods: Light-driven synthesis using photocatalysts like ruthenium complexes with low-toxicity bromine sources (e.g., carbon tetrabromide) represents a green chemical process. google.com These methods can proceed at room temperature under visible light, offering high yields and avoiding harsh reagents. google.com

Continuous Flow Synthesis: Transitioning from batch to continuous flow processes addresses many of the safety and selectivity issues associated with traditional bromination. Flow chemistry allows for precise control over reaction parameters like temperature and mixing, minimizing the formation of byproducts. vapourtec.com This technique is particularly advantageous for handling hazardous intermediates and reagents, making it highly applicable for industrial-scale production. mdpi.comnih.gov

| Synthetic Method | Brominating Agent | Key Advantages | Challenges/Limitations | Reference(s) |

| Traditional Acid-Catalyzed | Br₂ / HBr | Well-established, straightforward | Hazardous reagents, low selectivity, byproduct formation | mdpi.commasterorganicchemistry.com |

| Polymer-Supported Reagents | PSPBP | Clean, efficient, simplified purification | Reagent cost and recyclability | rsc.org |

| Oxidative Bromination | NaBr / K₂S₂O₈ | Green, selective, uses stable bromine source | Optimization of oxidant and reaction conditions | researchgate.net |

| Aqueous Bromate System | NaBrO₃ / NaHSO₃ | Uses water as solvent, less pollution, safer | Requires careful control of pH and temperature | google.com |

| Photocatalysis | CBr₄ / Ru(bpy)₃Cl₂ | Green process, mild conditions, high yield | Catalyst cost, scalability of photoreactors | google.com |

| Continuous Flow | Br₂ / HBr in Dioxane | High selectivity (99% yield), enhanced safety, scalable | Requires specialized equipment, handling of corrosive reagents | mdpi.comnih.gov |

Exploration of New Catalytic Systems for Transformations

The reactivity of 2'-Bromo-2-(2-fluorophenyl)acetophenone is dominated by its two functional groups: the electrophilic carbonyl carbon and the carbon bearing the bromine atom, which is susceptible to nucleophilic substitution. nih.gov Developing novel catalytic systems to control the transformations of this molecule is a key area of research, enabling the synthesis of complex downstream products with high efficiency and selectivity.

Key Research Thrusts:

Asymmetric Catalysis: A major challenge is the construction of chiral centers. Nickel-catalyzed asymmetric cross-coupling reactions of racemic α-bromoketones with arylzinc reagents have been developed. nih.gov This stereoconvergent method allows for the creation of potentially labile tertiary stereocenters under mild conditions, a significant advancement over traditional methods. nih.gov

Umpolung Strategies: Traditional functionalization relies on the nucleophilic character of ketone enolates. An emerging strategy involves an "umpolung" or reversal of polarity, where the α-carbon acts as an electrophile. Metallacyclic iridium catalysts have been shown to facilitate the enantioselective α-functionalization of ketone derivatives with a wide range of conventional nucleophiles, offering a more generalized and versatile approach. springernature.com

Lewis and Brønsted Acid Catalysis: While traditional Lewis acids like AlCl₃ are used, research into milder and more recyclable catalysts is ongoing. google.com Copper(II) triflate (Cu(OTf)₂) has been shown to catalyze bromination reactions effectively. nih.gov Furthermore, solid acid catalysts like silica-supported perchloric acid (HClO₄·SiO₂) can mediate halogenation with reagents like N-bromosuccinimide (NBS), offering advantages in terms of handling and catalyst recovery. nih.gov

Industrial Scale-Up and Process Intensification Considerations

The transition of synthetic routes from the laboratory to an industrial scale presents numerous challenges, including safety, cost-effectiveness, and environmental impact. Process intensification, which aims to develop smaller, safer, and more energy-efficient processes, is a critical area of focus. cetjournal.it

Key Research Thrusts:

Continuous Flow Manufacturing: As mentioned, continuous flow chemistry is a cornerstone of process intensification for the synthesis of α-bromo ketones. unito.it It allows for the safe handling of hazardous reagents like bromine and the effective management of exothermic reactions due to superior heat and mass transfer. mdpi.comnih.gov This leads to improved reproducibility and safety, transforming potentially dangerous batch processes into manageable continuous ones. cetjournal.it

Atom Economy and Waste Reduction: Future synthetic designs must prioritize atom economy. For instance, a patented method for synthesizing α-bromoketones coproduces brominated hydrocarbons by reacting the hydrogen bromide byproduct with an alcohol or epoxide in the same pot, thus utilizing all atoms from the bromine reagent. google.com

Automation and In-line Analysis: Integrating continuous flow systems with real-time monitoring and automated controls is a key aspect of modern chemical manufacturing (Industry 4.0). unito.it This allows for tighter control over critical process parameters, ensuring consistent product quality and enabling rapid optimization.

| Process Consideration | Batch Processing Challenges | Process Intensification (Flow Chemistry) Advantages | Reference(s) |

| Safety | Handling of hazardous Br₂ and HBr gas; risk of thermal runaway in exothermic reactions. | Small reactor volumes minimize risk; enhanced temperature control prevents runaway reactions. | mdpi.comnih.gov |

| Selectivity & Yield | Formation of dibrominated and ring-brominated byproducts is common. | Precise control of stoichiometry and residence time minimizes side reactions, leading to higher yields (e.g., 99%). | mdpi.comnih.gov |

| Scalability | Scaling up batch reactors is complex and costly; safety risks increase significantly. | Scaling out by running multiple reactors in parallel or running for longer durations is straightforward. | vapourtec.comunito.it |

| Sustainability | Use of large volumes of organic solvents; generation of hazardous waste (e.g., HBr). | Reduced solvent usage; potential for in-situ utilization of byproducts (e.g., HBr). | google.comcetjournal.it |

Expanding Applications in Emerging Chemical Fields

While this compound is a known precursor for heterocyclic compounds like thiazoles and pyrazines used in medicinal chemistry, its potential extends to other advanced chemical fields. innospk.comossila.com

Key Research Thrusts:

Medicinal Chemistry and Drug Design: The 2'-fluoro-substituted acetophenone scaffold is of particular interest due to its conformational properties. The repulsive interaction between the fluorine and carbonyl oxygen atoms forces the molecule into a preferred s-trans conformation. nih.govacs.org This conformational rigidity can be exploited in drug design to create more potent and selective ligands for biological targets. nih.gov

Materials Science: The compound's reactivity makes it a candidate for synthesizing novel organic materials. For example, its derivatives could be incorporated into polymers or used to synthesize complex ligands for phosphorescent materials, such as iridium complexes for organic light-emitting diodes (OLEDs). ossila.com

Agrochemicals: Halogenated aromatic ketones are important intermediates in the synthesis of pesticides and herbicides. innospk.com The specific combination of fluorine and bromine in this molecule could be leveraged to develop new agrochemicals with unique modes of action or improved efficacy.

Q & A

Q. What are the common synthetic routes for preparing 2'-Bromo-2-(2-fluorophenyl)acetophenone?

The synthesis of halogenated acetophenones typically involves bromination or functional group interconversion. For this compound:

- Friedel-Crafts Acylation : Reacting a fluorophenyl precursor with bromoacetyl chloride in the presence of Lewis acids (e.g., AlCl₃) to introduce the acetophenone core .

- Bromination of Preformed Acetophenones : Direct bromination of 2-(2-fluorophenyl)acetophenone using pyridine hydrobromide perbromide in acetic acid at 90°C (yields ~85%) .

- Electrochemical Bromination : A greener approach using NaBr in CHCl₃/H₂SO₄ under biphasic electrolysis at room temperature, achieving high regioselectivity (>90%) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., aromatic protons near fluorine show splitting patterns; bromine induces deshielding) .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., expected [M+H]⁺ for C₁₄H₉BrFO₂: 315.98) and fragmentation patterns .

- HPLC : Quantifies purity (>98% by area under the curve) using C18 columns and UV detection at 254 nm .

Q. What are the key safety considerations when handling this compound?

- Corrosivity/Irritancy : Wear PPE (gloves, goggles) due to risks of skin/eye irritation .

- Storage : Store at 0–6°C in airtight containers to prevent degradation .

- Waste Disposal : Neutralize with alkaline solutions before disposal to avoid halogenated byproducts .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of bromination in its synthesis?

Regioselectivity is controlled by:

- Substituent Effects : The 2-fluorophenyl group directs bromination para to the fluorine due to its electron-withdrawing nature, while steric hindrance at ortho positions limits competing pathways .

- Solvent and Temperature : Polar solvents (e.g., acetic acid) stabilize transition states, favoring mono-bromination. Higher temperatures (e.g., 90°C) may promote over-bromination if not carefully monitored .

Q. What strategies mitigate byproduct formation during synthesis?

- Stoichiometric Control : Limit brominating agent to a 1.1:1 molar ratio to avoid di-brominated derivatives .

- Purification Techniques : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to separate unreacted starting materials and isomers .

- In Situ Monitoring : TLC or inline IR spectroscopy detects intermediates, enabling real-time adjustments .

Q. How do fluorine and bromine substituents affect the compound’s reactivity in cross-coupling reactions?

- Fluorine : Enhances electrophilicity of the acetophenone carbonyl, facilitating nucleophilic additions (e.g., Grignard reactions) .

- Bromine : Acts as a leaving group in Suzuki-Miyaura couplings. The ortho-fluorine stabilizes transition states via resonance, improving coupling efficiency with arylboronic acids .

Data Contradictions and Resolution

- Melting Point Variability : Reported melting points for analogous bromo-fluoroacetophenones range from 42–51°C vs. 47–49°C . This discrepancy may arise from polymorphic forms or purity differences. Use DSC to validate crystalline phases .

- Reactivity in Electrolysis : Electrochemical bromination yields vary between 70–95% depending on current density . Optimize electrolyte concentration (e.g., 0.5 M H₂SO₄) for consistent results.

Methodological Recommendations

- Synthetic Optimization : Compare traditional bromination (higher yields but harsher conditions) vs. electrochemical methods (greener but scalability challenges) .

- Analytical Workflow : Combine NMR (structural confirmation), HPLC (purity), and X-ray crystallography (solid-state characterization) for comprehensive analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.